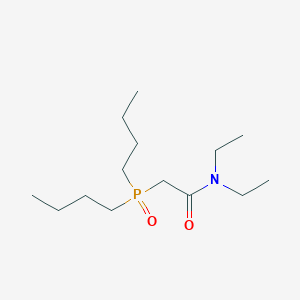![molecular formula C6H4N6 B12895707 Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine CAS No. 294662-09-2](/img/no-structure.png)
Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused ring structure, which includes imidazole and triazine rings. The unique arrangement of nitrogen atoms within the rings contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of azoloannulated tetrazines with guanidine . This nucleophilic substitution methodology allows for the formation of the desired compound with high efficiency. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Guanidine in ethanol or acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced analogs.
Scientific Research Applications
Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antibacterial and antiglycation activities.
Medicine: Research has shown potential for its use in developing new therapeutic agents due to its biological activities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound’s antibacterial activity, for example, is attributed to its ability to interfere with bacterial cell wall synthesis or protein function . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- Imidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazines
- Imidazo[2,1-b][1,3]thiazines
- 1,2,4-Triazolo[4,3-a]quinoxaline
Uniqueness
Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine is unique due to its specific ring structure and the arrangement of nitrogen atoms, which confer distinct chemical reactivity and biological activities. Compared to similar compounds, it may exhibit different pharmacological profiles and chemical properties, making it a valuable compound for further research and development.
Properties
| 294662-09-2 | |
Molecular Formula |
C6H4N6 |
Molecular Weight |
160.14 g/mol |
IUPAC Name |
1,3,6,7,10,11-hexazatricyclo[7.3.0.02,6]dodeca-2,4,7,9,11-pentaene |
InChI |
InChI=1S/C6H4N6/c1-2-12-6(7-1)11-4-8-10-5(11)3-9-12/h1-4H |
InChI Key |
IMKPETPCWDWSSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)N3C=NN=C3C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


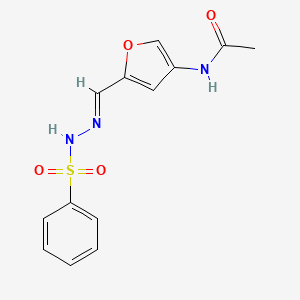



![4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B12895644.png)
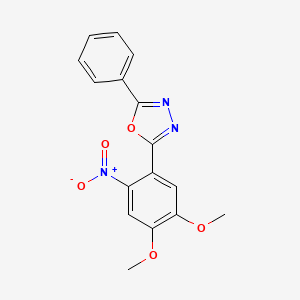
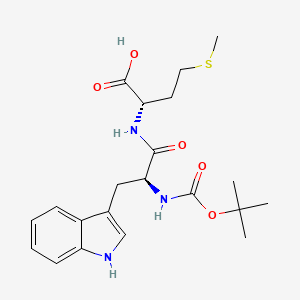
![N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)oxy]ethan-1-amine](/img/structure/B12895679.png)
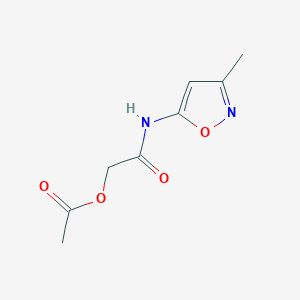
![Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]-](/img/structure/B12895716.png)
